Catharanthine hemitartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

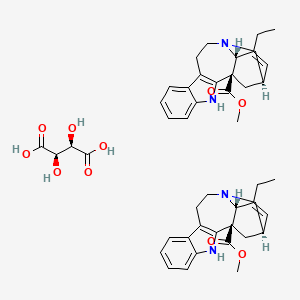

Catharanthine hemitartrate is a terpene indole alkaloid derived from the medicinal plant Catharanthus roseus and Tabernaemontana divaricata . It is one of the two precursors that form the anticancer drug vinblastine, the other being vindoline . This compound has shown significant pharmacological activities, including inhibition of voltage-operated calcium channels and reduction of heart rate and cardiac contractility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catharanthine hemitartrate can be synthesized through various methods, including the use of genetically engineered yeast cells. Researchers have successfully used gene editing to modify yeast cells to produce catharanthine and vindoline, which are then coupled to form vinblastine . This method involves multiple steps, including the integration of plant genes into the yeast genome and optimization of fermentation conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Catharanthus roseus. The process includes harvesting the plant, drying the leaves, and extracting the alkaloids using solvents. The extracted alkaloids are then purified and converted into this compound through crystallization .

Chemical Reactions Analysis

Types of Reactions: Catharanthine hemitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in acid-catalyzed rearrangements, leading to the formation of descarbomethoxycatharanthine and cleavamine .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid for acid-catalyzed rearrangements and oxidizing agents for oxidation reactions . The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction pathways .

Major Products: The major products formed from the reactions of this compound include descarbomethoxycatharanthine, cleavamine, and its dihydro derivatives . These products are often used as intermediates in the synthesis of more complex alkaloids .

Scientific Research Applications

Catharanthine hemitartrate has a wide range of scientific research applications:

Mechanism of Action

Catharanthine hemitartrate exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation . It inhibits voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes, leading to decreased heart rate and cardiac contractility . Additionally, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mammalian target of rapamycin (mTOR) pathway .

Comparison with Similar Compounds

Catharanthine hemitartrate is unique due to its specific pharmacological activities and its role as a precursor in the synthesis of vinblastine. Similar compounds include:

Vindoline: Another precursor of vinblastine, which combines with catharanthine to form the anticancer drug.

Akuammicine: A terpene indole alkaloid with similar structural features but different pharmacological activities.

Conopharyngine: Another indole alkaloid with distinct biological properties.

Stemmadenine: A structurally related compound with unique pharmacological effects.

Tabersonine: An indole alkaloid with similar biosynthetic pathways but different applications.

This compound stands out due to its specific role in the synthesis of vinblastine and its unique pharmacological profile.

Properties

Molecular Formula |

C46H54N4O10 |

|---|---|

Molecular Weight |

822.9 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/2C21H24N2O2.C4H6O6/c2*1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h2*4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*13-,19+,21-;1-,2-/m001/s1 |

InChI Key |

OXIDCVCPXUNSCI-DWGLLIDUSA-N |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,10R,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol](/img/structure/B10789764.png)

![[(1S,4R,5S,8R,10R,13S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789767.png)

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789775.png)

![[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate](/img/structure/B10789782.png)

![(3S,6S,6aS,7R,7aR,8R,9S,10S,11aR,12R,13R)-11a-Acetoxy-1-ethyl-9-hydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl 4-methoxybenzoate](/img/structure/B10789800.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789806.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B10789813.png)

![[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789829.png)